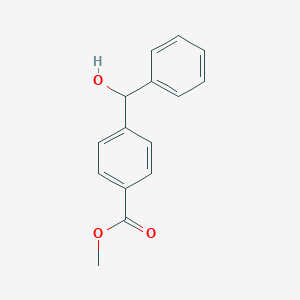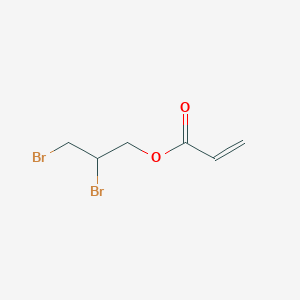
2,3-Dibromopropyl acrylate
Overview
Description
2,3-Dibromopropyl acrylate is an organic compound with the molecular formula C6H8Br2O2. It is a halogenated acrylate ester, characterized by the presence of two bromine atoms on the propyl group attached to the acrylate moiety.
Mechanism of Action
Target of Action
2,3-Dibromopropyl acrylate is a halogenated acrylate ester . It is polymerizable and can react with acids to liberate heat along with alcohols and acids
Mode of Action
The compound interacts with its targets through a chemical reaction. When it reacts with acids, it liberates heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Biochemical Pathways
It is known that the compound can undergo polymerization, indicating that it may interact with biochemical pathways involving polymer formation or degradation .
Result of Action
It is known that the compound is toxic by ingestion and has hazardous decomposition products . It is probably an irritant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound may be unstable to heat, light, and air . Therefore, the environment in which the compound is stored and used can significantly impact its reactivity and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromopropyl acrylate can be synthesized through the esterification of acrylic acid with 2,3-dibromopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromopropyl acrylate undergoes various chemical reactions, including:
Polymerization: As an acrylate ester, it can undergo free radical polymerization to form polymers.
Substitution Reactions: The bromine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 2,3-dibromopropanol
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile.
Substitution: Nucleophiles such as amines or thiols can react with the bromine atoms under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond
Major Products Formed:
Polymers: Formed through polymerization reactions.
Substituted Derivatives: Resulting from nucleophilic substitution.
Acrylic Acid and 2,3-Dibromopropanol: Products of hydrolysis
Scientific Research Applications
2,3-Dibromopropyl acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers and as an intermediate in the synthesis of other chemical compounds
Comparison with Similar Compounds
- 2-Bromoethyl acrylate
- 3-Bromopropyl acrylate
- 2,3-Dibromopropyl methacrylate
Comparison: 2,3-Dibromopropyl acrylate is unique due to the presence of two bromine atoms, which enhances its reactivity compared to similar compounds with only one bromine atom. This increased reactivity makes it particularly useful in applications requiring high reactivity, such as in the synthesis of complex polymers and advanced materials .
Properties
IUPAC Name |
2,3-dibromopropyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O2/c1-2-6(9)10-4-5(8)3-7/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKJDVAYJDKPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O2 | |
| Record name | 2,3-DIBROMOPROPYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20128 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40715-86-4 | |
| Record name | 2-Propenoic acid, 2,3-dibromopropyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40715-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7024950 | |
| Record name | 2,3-Dibromopropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3-dibromopropyl acrylate is a clear light brown liquid. (NTP, 1992) | |
| Record name | 2,3-DIBROMOPROPYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20128 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
19660-16-3 | |
| Record name | 2,3-DIBROMOPROPYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20128 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,3-Dibromopropyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19660-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromopropyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019660163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2,3-dibromopropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dibromopropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromopropyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIBROMOPROPYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DC7AHU2C1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of 2,3-Dibromopropyl acrylate?
A1: this compound is primarily used as a comonomer in the production of various polymers. Its primary function is to impart flame-retardant properties to the resulting copolymers. [, , ]
Q2: How does the presence of this compound affect the thermal stability of polymers?
A2: Research suggests that incorporating this compound into polymers can lead to varied effects on thermal stability. While copolymers with acrylonitrile show enhanced flame retardancy, they may exhibit lower thermal stability compared to copolymers with styrene or those incorporating 2,4,6-tribromophenyl acrylate. [, ] Further research has explored the thermal degradation behavior of this compound homopolymers and copolymers with methyl acrylate and methyl methacrylate. [, , ]
Q3: How does the reactivity of this compound compare to other monomers like styrene and acrylonitrile during copolymerization?
A3: Studies indicate that the reactivity ratios of this compound during copolymerization can vary depending on the reaction medium and the comonomer. For instance, in copolymerization with styrene, this compound exhibits a higher reaction rate than styrene but lower than 2,4,6-tribromophenyl acrylate and pentabromophenyl acrylate. [] Similarly, in reactions with acrylonitrile, the reaction rate of this compound falls between that of acrylonitrile and 2,4,6-tribromophenyl acrylate. []
Q4: Can the composition of copolymers incorporating this compound be predicted?
A4: Yes, the composition of terpolymers formed using acrylonitrile, styrene, and this compound can be predicted using the Alfrey-Goldfinger equation. [] This allows for a controlled and predictable incorporation of this compound into the polymer structure.
Q5: Are there specific models used to understand and predict the behavior of this compound in polymerization reactions?
A5: Researchers have utilized triangular coordinate graphs, as proposed by Slocombe, to visually represent the relationship between monomer feed and the final terpolymer compositions. [] This graphical approach aids in understanding the influence of varying monomer ratios on the resulting copolymer properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


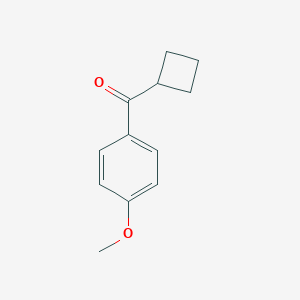
![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)
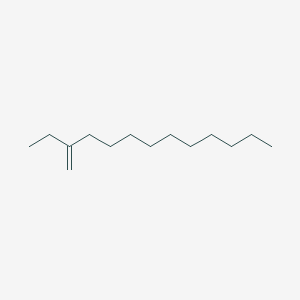
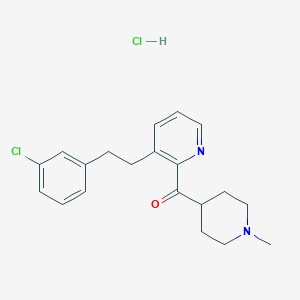
![9,10-dimethoxy-1'-phenylspiro[1,3,4,6,7,11b-hexahydrobenzo[a]quinolizine-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B12220.png)
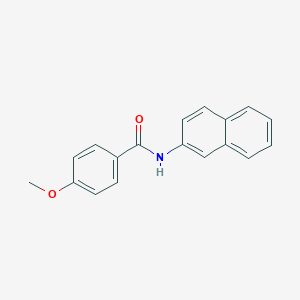
![4-Amino-2-[4,6-Diamino-3-[6-(Aminomethyl)-4-Fluoro-3,5-Dihydroxyoxan-2-Yl]Oxy-2-Hydroxycyclohexyl]Oxy-6-(Hydroxymethyl)Oxane-3,5-Diol](/img/structure/B12224.png)
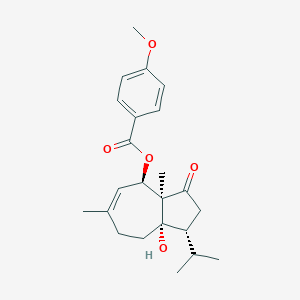
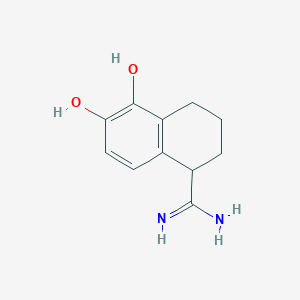
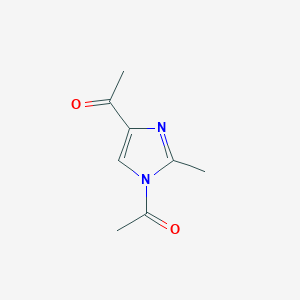

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine](/img/structure/B12232.png)
